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Compound of Interest

Compound Name:
4-Chloro-3-(trifluoromethyl)benzyl

bromide

Cat. No.: B1586767 Get Quote

In the landscape of modern drug discovery and materials science, the strategic incorporation of

fluorine atoms into organic molecules is a cornerstone of molecular design. The trifluoromethyl

(-CF3) group, in particular, is a powerful modulator of physicochemical and biological

properties. Its strong electron-withdrawing nature and high lipophilicity can significantly

enhance a molecule's metabolic stability, membrane permeability, and binding affinity to

biological targets.[1] 4-Chloro-3-(trifluoromethyl)benzyl bromide (CAS No. 261763-23-9) is a

key bifunctional reagent that provides a direct and efficient route to introduce the valuable 4-

chloro-3-(trifluoromethyl)benzyl moiety. This guide offers an in-depth technical overview of this

reagent, from its fundamental properties and synthesis to its practical applications, providing

researchers and development professionals with the critical insights needed to leverage its full

potential.

Core Physicochemical and Structural Properties
4-Chloro-3-(trifluoromethyl)benzyl bromide is a solid at room temperature, possessing the

key structural features of a reactive benzylic bromide functionalized with two strongly electron-

withdrawing groups. These substituents dictate its reactivity and are crucial for the properties it

imparts to target molecules.
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Property Value Reference(s)

CAS Number 261763-23-9 [2]

Molecular Formula C₈H₅BrClF₃ [3]

Molecular Weight 273.49 g/mol [3]

Appearance White to off-white solid [4]

Melting Point 36-40 °C [4]

Boiling Point 234 °C [4]

Density ~1.7 g/cm³ N/A

Flash Point 95 °C [4]

Synonyms

4-(Bromomethyl)-1-chloro-2-

(trifluoromethyl)benzene, 3-

Trifluoromethyl-4-chlorobenzyl

bromide, 5-(Bromomethyl)-2-

chlorobenzotrifluoride

[4]

Synthesis: A Mechanistic Approach to Benzylic
Bromination
The most direct and industrially scalable method for preparing 4-Chloro-3-
(trifluoromethyl)benzyl bromide is through the free-radical bromination of its corresponding

toluene precursor, 4-chloro-3-(trifluoromethyl)toluene. This reaction, a classic example of the

Wohl-Ziegler bromination, leverages the stability of the benzylic radical intermediate to achieve

high regioselectivity.[5][6][7]

Causality in Experimental Design:
The choice of N-Bromosuccinimide (NBS) as the bromine source is critical. NBS provides a

low, constant concentration of molecular bromine (Br₂) in the reaction medium, which is

generated in situ by the reaction of NBS with trace amounts of HBr.[7] This low concentration is

paramount to suppressing undesired side reactions, such as electrophilic aromatic bromination,

favoring the radical chain pathway for benzylic C-H abstraction.[7] A radical initiator, such as

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://potentpharm.lookchem.com/products/CasNo-261763-23-9-4--BroMoMethyl--1-chloro-2--trifluoroMethyl-benzene-12154953.html
https://m.chemicalbook.com/SpectrumEN_402-23-3_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_402-23-3_13CNMR.htm
https://patents.google.com/patent/CN102336689A/en
https://patents.google.com/patent/CN102336689A/en
https://patents.google.com/patent/CN102336689A/en
https://patents.google.com/patent/CN102336689A/en
https://patents.google.com/patent/CN102336689A/en
https://www.benchchem.com/product/b1586767?utm_src=pdf-body
https://www.benchchem.com/product/b1586767?utm_src=pdf-body
https://en.wikipedia.org/wiki/Wohl%E2%80%93Ziegler_bromination
https://en.chem-station.com/reactions-2/2014/04/wohl-ziegler-bromination.html
https://www.organic-chemistry.org/namedreactions/wohl-ziegler-reaction.shtm
https://www.organic-chemistry.org/namedreactions/wohl-ziegler-reaction.shtm
https://www.organic-chemistry.org/namedreactions/wohl-ziegler-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction by

providing an initial source of radicals upon thermal decomposition. Anhydrous, non-polar

solvents like carbon tetrachloride (historically) or cyclohexane are used to prevent ionic side

reactions and to ensure the insolubility of the succinimide byproduct, which provides a visual

cue for reaction completion.[5]

Reactants & Reagents

Process
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Caption: Workflow for the Wohl-Ziegler Synthesis.

Representative Synthesis Protocol (Wohl-Ziegler
Bromination)
This protocol is a representative procedure based on established methods for Wohl-Ziegler

bromination and should be adapted and optimized.[5][6][8][9]

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-

chloro-3-(trifluoromethyl)toluene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic

amount of AIBN (0.02 eq.).
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Solvent Addition: Add anhydrous cyclohexane or carbon tetrachloride as the solvent under

an inert atmosphere (e.g., Nitrogen).

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a

heat lamp if necessary.

Monitoring: The reaction is monitored by the disappearance of the starting material (via TLC

or GC) and the visual observation of the dense NBS at the bottom of the flask being replaced

by the less dense succinimide, which floats to the surface.

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off

the succinimide byproduct. Wash the filter cake with a small amount of cold solvent.

Purification: Combine the filtrates and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can

be purified by recrystallization from a suitable solvent like hexanes to yield the final product.

Reactivity and Applications in Synthetic Chemistry
4-Chloro-3-(trifluoromethyl)benzyl bromide is a potent electrophile, primarily used in

alkylation reactions. The benzylic carbon is highly activated towards nucleophilic attack due to

the stability of the resulting carbocation (in SN1-type reactions) or the polarized C-Br bond (in

SN2-type reactions). It readily reacts with a wide range of nucleophiles, including phenols,

amines, thiols, and carbanions, to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur

bonds.

Case Study: O-Alkylation of Phenols
The ether linkage is a common motif in pharmaceuticals. The Williamson ether synthesis,

involving the alkylation of a phenoxide with an alkyl halide, is a robust method for its formation.

4-Chloro-3-(trifluoromethyl)benzyl bromide is an excellent substrate for this reaction,

enabling the synthesis of complex diaryl ethers.
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Caption: General scheme for O-alkylation of a phenol.

Representative Protocol: Synthesis of a Benzyl Phenyl
Ether
This protocol is a representative procedure for a standard Williamson ether synthesis and

serves as a template.[10][11][12]

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (e.g., 4-

methoxyphenol, 1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or

sodium hydride (NaH, 1.1 eq.), and stir the mixture at room temperature for 30 minutes to

generate the phenoxide nucleophile.

Electrophile Addition: Add a solution of 4-Chloro-3-(trifluoromethyl)benzyl bromide (1.05

eq.) in the same solvent dropwise to the reaction mixture.
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Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until

the starting material is consumed (monitor by TLC).

Workup: Quench the reaction by adding water. Extract the aqueous phase with an organic

solvent like ethyl acetate.

Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and

concentrate. The crude product is then purified by flash column chromatography on silica gel

to yield the pure ether.

Analytical Characterization (Predicted)
Note: As experimental spectral data for this specific compound is not widely published, the

following are predicted values based on the analysis of structurally similar compounds and

established NMR principles. These should be used for guidance and confirmed experimentally.

[1][3][13][14][15][16]
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Data Type
Predicted Chemical Shift
(δ) / Signal

Rationale

¹H NMR ~4.6 ppm (s, 2H)

The benzylic protons (-CH₂Br)

are expected to appear as a

sharp singlet. Their chemical

shift is downfield due to the

deshielding effect of the

adjacent bromine atom and the

aromatic ring.

~7.4-7.8 ppm (m, 3H)

The three aromatic protons will

appear as a complex multiplet.

The proton between the -Cl

and -CF₃ groups will be the

most deshielded, while the

others will show splitting

patterns consistent with their

positions.

¹³C NMR ~31 ppm

The benzylic carbon (-CH₂Br)

is shifted upfield relative to the

aromatic carbons.

~125-138 ppm

The aromatic carbons will

appear in this region. The

carbon bearing the -CF₃ group

will show a characteristic

quartet due to C-F coupling

(¹JCF ≈ 272 Hz). The carbon

attached to the -CH₂Br group

will also be identifiable.

Safety and Handling
4-Chloro-3-(trifluoromethyl)benzyl bromide is a hazardous chemical and must be handled

with appropriate precautions in a well-ventilated chemical fume hood.

Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314).
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a

face shield, and a lab coat.

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. It is a

lachrymator (causes tears).

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an

inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. Keep away from moisture and

incompatible materials such as strong bases and oxidizing agents.

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion
4-Chloro-3-(trifluoromethyl)benzyl bromide is a highly valuable and versatile building block

for chemical synthesis. Its utility is rooted in the strategic combination of a reactive benzylic

bromide handle and the powerful electronic and steric properties of the chloro and

trifluoromethyl substituents. For scientists in pharmaceutical and agrochemical research, a

thorough understanding of its synthesis, reactivity, and handling is essential for designing

efficient synthetic routes to novel and high-performing molecules. This guide provides the

foundational knowledge and practical protocols to enable researchers to confidently and

effectively incorporate this reagent into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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